methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: The unique structure of this compound makes it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and benzoate derivatives, such as:
- Imidazole-4-carboxamide
- Benzoic acid derivatives
Uniqueness
Methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate (CAS Number: 1040692-04-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Compound Structure and Properties
The compound's molecular formula is C18H20ClFN4O3, with a molecular weight of 394.8 g/mol. Its structure includes an imidazo[4,5-c]pyridine core substituted with a chlorofluorophenyl group and a butanoate moiety.
Property | Value |
---|---|
Molecular Formula | C18H20ClFN4O3 |
Molecular Weight | 394.8 g/mol |
CAS Number | 1040692-04-3 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities that may be beneficial for therapeutic applications targeting inflammatory and autoimmune conditions.
Antiproliferative Activity
In vitro studies have demonstrated the compound's antiproliferative effects against various human cancer cell lines. Notably, derivatives of imidazo[4,5-c]pyridines often show selective activity in sub-micromolar ranges. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Methyl 4-{...} (Tested) | HeLa | 0.4 |
Methyl 4-{...} (Tested) | SW620 | 0.7 |
These results suggest a promising potential for further development as an anticancer agent.
Antibacterial Activity
While the primary focus has been on anticancer properties, some studies have also evaluated the antibacterial activity of similar compounds. For example:
Compound | Bacterial Strain | MIC (μM) |
---|---|---|
Methyl 4-{...} (Tested) | E. coli | 32 |
This indicates moderate antibacterial potential, although further research is required to evaluate its efficacy against a broader range of pathogens.
The mechanism by which this compound exerts its biological effects is still under investigation. However, structural modifications have been shown to enhance its bioavailability and alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SARs) of imidazopyridine derivatives:
- Study on SARs : A study highlighted that modifications in the substituent groups significantly impact biological activity. For instance, replacing specific functional groups can lead to enhanced antiproliferative effects.
- In Vivo Studies : Preclinical trials involving animal models have indicated that while some derivatives exhibit promising results in vitro, they may not always translate to effective in vivo outcomes due to metabolic instability or toxicity.
-
Comparative Analysis : Compounds structurally similar to methyl 4-{...} were analyzed for their biological profiles:
Compound Name Unique Features Methyl 4-(4-fluorophenyl)-1H-imidazole Potential anti-inflammatory activity 5-Methylthiazolo[3,2-a]pyridine Exhibits different biological activity patterns 2-Chloro-N-(3-pyridinyl)acetamide Simpler amide structure; different pharmacological profile
Properties
Molecular Formula |
C21H18ClFN4O3 |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
methyl 4-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClFN4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-10-13(22)4-7-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
ABLWYUPZTCLMQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)Cl)F)N=CN3 |
Origin of Product |
United States |
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